molecular formula C12H11NO4S B1381865 Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate CAS No. 1207175-02-7

Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate

Cat. No. B1381865
M. Wt: 265.29 g/mol
InChI Key: HNWSHSARQVEGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate (M2BDC) is a synthetic compound with a variety of applications in the field of scientific research. It is a member of the class of compounds known as thiazole carboxylic acids, which have a wide range of biochemical and physiological effects. In particular, M2BDC has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. This makes M2BDC a useful tool for studying the role of COX-2 in various diseases and conditions, as well as for investigating the effects of COX-2 inhibition on the body.

Scientific Research Applications

  • Synthesis and Characterization of Novel Compounds Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate is used in the synthesis and characterization of novel compounds, such as organoselenium compounds incorporating benzo[d][1,3]dioxole subunit. These compounds are characterized by various spectroscopic techniques and crystallographic studies (Nagpal, Kumar, & Bhasin, 2015).

  • Structural Studies and Molecular Geometry The compound is used in studying the molecular geometry and crystal structure of related compounds. For instance, the synthesis of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate involved structural studies confirmed by IR, NMR spectroscopy, and X-ray single crystal structure determination (Marjani, 2013).

  • Antimicrobial and Antifungal Activity Studies Derivatives of Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate have been studied for their potential antimicrobial and antifungal activities. For example, the synthesis and characterization of pyrazole derivatives showed potential for microbial interaction studies (Kumara et al., 2018).

  • Thermolysis and Thermogravimetric Analysis The compound and its derivatives are used in thermolysis studies, providing insights into their thermal decomposition behavior. This is crucial for understanding their stability and potential applications in different environments (Melo et al., 2004).

  • Synthesis of Potential Bronchodilators Research on derivatives of Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate includes the synthesis of compounds like N,N′‐Bis(4‐methyloxazol‐5‐yl)urea as key building blocks for potential bronchodilators (Ray & Ghosh, 1999).

properties

IUPAC Name

methyl 2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4S/c1-15-12(14)8-5-18-11(13-8)7-2-3-9-10(4-7)17-6-16-9/h2-5,11,13H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWSHSARQVEGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(N1)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate
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Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate
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Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate
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Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate
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Methyl 2-(benzo[d][1,3]dioxol-5-yl)-2,3-dihydrothiazole-4-carboxylate

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